molecular formula C29H29N5O2 B11281957 N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11281957
M. Wt: 479.6 g/mol
InChI Key: SZSAYEHDRCGMJR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help in understanding its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • 1,2,4-benzothiadiazine-1,1-dioxide derivatives

Uniqueness

Compared to similar compounds, N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(3-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits unique structural features that contribute to its distinct chemical and biological properties. Its multi-functional groups and complex aromatic system make it a versatile compound for various applications.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-[4-[(3-methylphenyl)methoxy]phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H29N5O2/c1-18-6-5-7-22(15-18)16-36-24-11-9-23(10-12-24)27-26(21(4)32-29-30-17-31-34(27)29)28(35)33-25-13-8-19(2)14-20(25)3/h5-15,17,27H,16H2,1-4H3,(H,33,35)(H,30,31,32)

InChI Key

SZSAYEHDRCGMJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C3C(=C(NC4=NC=NN34)C)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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